molecular formula C10H10ClNO B069853 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 160129-45-3

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No.: B069853
CAS No.: 160129-45-3
M. Wt: 195.64 g/mol
InChI Key: AHESNFIUAHTYGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body.

Mode of Action

This compound interacts with the arginine vasopressin V2 receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound affects the biochemical pathways associated with the arginine vasopressin V2 receptor The downstream effects of these pathways are complex and involve various physiological processes related to water balance

Pharmacokinetics

The compound’s molecular weight (19565) and LogP value (385) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the arginine vasopressin V2 receptor . These effects could potentially influence water balance in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, individual factors such as genetic variations in the arginine vasopressin V2 receptor could potentially influence the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically involves several steps:

    Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to produce 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

    Glycol Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal.

    Reduction and De-ketalation: Finally, the glycol ketal is reduced and de-ketalated under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
  • 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one
  • 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal

Uniqueness

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is unique due to its specific structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like Tolvaptan .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESNFIUAHTYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628823
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160129-45-3
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Chloro-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (5 g) is added to 90% (w/w) sulfuric acid (50 ml), and the mixture is stirred at 0° C. to 10° C. for 2.5 hours. The reaction mixture is added to a cool water (50 mL) and then is neutralized by gradually adding thereto a solution of sodium hydroxide (75 g) in an appropriate amount of water with attention to exothermal reaction. The reaction mixture is cooled to 25° C., and the resulting yellowish green suspension is extracted with toluene (50 mL), and the organic layer is separated, washed with water (25 ml×2) and dried over sodium sulfate. After filtering off sodium sulfate, the filtrate is concentrated under reduced pressure to give a pale yellow crystals. The crystals are subjected to azeotropic dehydration with toluene in order to remove a slight amount of water to give 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one having a moisture content of less than 100 ppm (2.5 g, yield 89%, M.p. 103-104° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 2
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 3
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 4
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 5
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 6
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

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